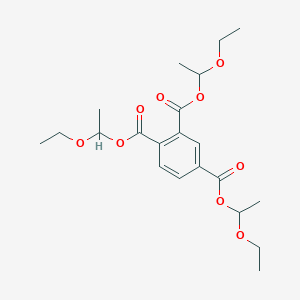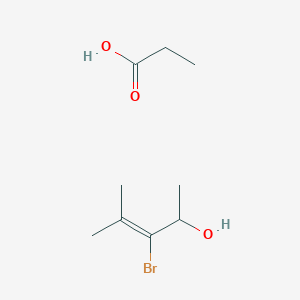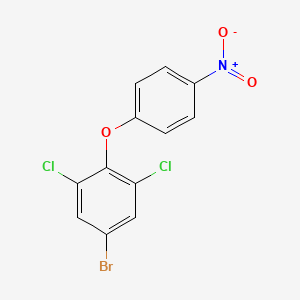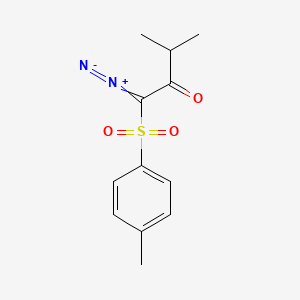
6-(1-Phenylethyl)-2,2'-bipyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(1-Phenylethyl)-2,2’-bipyridine is an organic compound that belongs to the class of bipyridines Bipyridines are heterocyclic compounds containing two pyridine rings This specific compound is characterized by the presence of a phenylethyl group attached to the sixth position of one of the pyridine rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-(1-Phenylethyl)-2,2’-bipyridine typically involves the coupling of 2,2’-bipyridine with a phenylethyl halide. One common method is the palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling. This reaction involves the use of a palladium catalyst, a base, and a phenylboronic acid derivative under mild conditions to achieve the desired product.
Industrial Production Methods
Industrial production of 6-(1-Phenylethyl)-2,2’-bipyridine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Analyse Chemischer Reaktionen
Types of Reactions
6-(1-Phenylethyl)-2,2’-bipyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the bipyridine rings to dihydrobipyridine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the pyridine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions include N-oxides, dihydrobipyridine derivatives, and various substituted bipyridines, depending on the specific reaction and conditions used.
Wissenschaftliche Forschungsanwendungen
6-(1-Phenylethyl)-2,2’-bipyridine has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals, which are studied for their catalytic properties.
Biology: The compound is investigated for its potential as a fluorescent probe due to its ability to bind to metal ions and exhibit fluorescence.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of cancer treatment, where it may act as a chelating agent to deliver metal-based drugs.
Industry: It is used in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and photovoltaic cells, due to its electronic properties.
Wirkmechanismus
The mechanism of action of 6-(1-Phenylethyl)-2,2’-bipyridine involves its ability to coordinate with metal ions. The bipyridine moiety acts as a bidentate ligand, forming stable complexes with transition metals. These metal complexes can participate in various catalytic cycles, facilitating reactions such as hydrogenation, oxidation, and polymerization. The phenylethyl group may influence the electronic properties and steric effects of the ligand, thereby affecting the reactivity and selectivity of the metal complexes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2’-Bipyridine: A simpler bipyridine compound without the phenylethyl group.
4,4’-Dimethyl-2,2’-bipyridine: A bipyridine derivative with methyl groups at the fourth positions.
6,6’-Dimethyl-2,2’-bipyridine: A bipyridine derivative with methyl groups at the sixth positions.
Uniqueness
6-(1-Phenylethyl)-2,2’-bipyridine is unique due to the presence of the phenylethyl group, which can enhance its solubility, electronic properties, and steric effects. This makes it a valuable ligand in coordination chemistry and a potential candidate for various applications in materials science and medicinal chemistry.
Eigenschaften
CAS-Nummer |
185610-09-7 |
|---|---|
Molekularformel |
C18H16N2 |
Molekulargewicht |
260.3 g/mol |
IUPAC-Name |
2-(1-phenylethyl)-6-pyridin-2-ylpyridine |
InChI |
InChI=1S/C18H16N2/c1-14(15-8-3-2-4-9-15)16-11-7-12-18(20-16)17-10-5-6-13-19-17/h2-14H,1H3 |
InChI-Schlüssel |
VCHQCURBUZHHBU-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1=CC=CC=C1)C2=CC=CC(=N2)C3=CC=CC=N3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Azabicyclo[3.3.1]nona-3,5-diene](/img/structure/B14248314.png)

![1-[1-(Cyclopenta-2,4-dien-1-yl)cyclobutyl]-1H-indene](/img/structure/B14248325.png)

![1,1,2,5-Tetramethyl-1H-cyclopropa[A]azulene](/img/structure/B14248341.png)
![N-Cyclopentyl-4-[2-ethyl-4-(3-ethylphenyl)-1,3-thiazol-5-yl]pyridin-2-amine](/img/structure/B14248359.png)
![Aziridine, 1-[(4-methylphenyl)sulfonyl]-2-(2-naphthalenyl)-](/img/structure/B14248367.png)
methylene}dibenzene](/img/structure/B14248372.png)
![3-[(2-Oxo-2H-1-benzopyran-7-yl)oxy]propanal](/img/structure/B14248379.png)



![Benzenamine, N-[2-(ethenylsulfonyl)ethyl]-2,6-difluoro-](/img/structure/B14248410.png)

